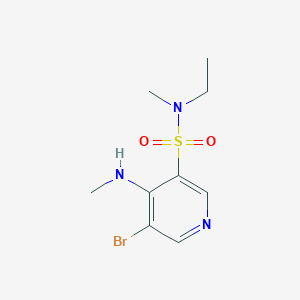
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14BrN3O2S. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves the following steps:
Alkylation: The addition of ethyl and methyl groups to the nitrogen atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, alkylation, and sulfonation processes under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromonicotinic Acid Methyl Ester: Similar in structure but with a carboxylate ester group instead of a sulfonamide group.
2-Bromo-6-methylpyridine: Similar in structure but with a different substitution pattern on the pyridine ring.
Uniqueness
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14BrN3O2S |
|---|---|
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
5-bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14BrN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12) |
Clé InChI |
YLEODKJOZDFFOR-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
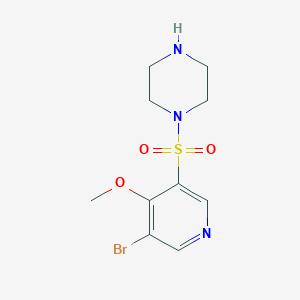
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)

![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)

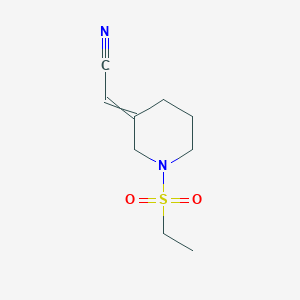
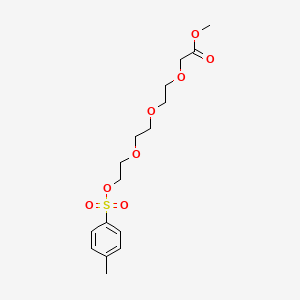


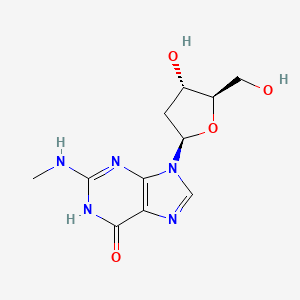

![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)
